N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
Overview
Description
N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyldiazenyl group, and a dioxoisoindole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Formation of the Phenyldiazenyl Group: The phenyldiazenyl group can be synthesized through a diazotization reaction followed by coupling with an appropriate aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitrophenyl and phenyldiazenyl groups allows the compound to form strong interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
- N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-methylphenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
Uniqueness
N-(3-nitrophenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the nitrophenyl and phenyldiazenyl groups with the isoindole core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-nitrophenyl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N5O5/c33-25(28-20-7-4-8-22(16-20)32(36)37)17-9-14-23-24(15-17)27(35)31(26(23)34)21-12-10-19(11-13-21)30-29-18-5-2-1-3-6-18/h1-16H,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGQXSABHWMWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301040729 | |
Record name | 1H-Isoindole-5-carboxamide, 2,3-dihydro-N-(3-nitrophenyl)-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301040729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351188-36-8 | |
Record name | 1H-Isoindole-5-carboxamide, 2,3-dihydro-N-(3-nitrophenyl)-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301040729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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